2-Amino-6-nitroquinazolin-4(3H)-one
Overview
Description
2-Amino-6-nitroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzoyl chloride with guanidine, followed by cyclization under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinazolinone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions at the amino or nitro positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of 2,6-diaminoquinazolin-4(3H)-one.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
2-Amino-6-nitroquinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Medicine: Potential use in the development of drugs for treating various diseases.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve these targets, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the nitro group, which may result in different biological activity.
6-Nitroquinazolin-4(3H)-one: Lacks the amino group, which may affect its reactivity and applications.
Uniqueness
2-Amino-6-nitroquinazolin-4(3H)-one is unique due to the presence of both amino and nitro groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-6-nitro-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H3,9,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWWNVKKIMPGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354733 | |
Record name | 2-Amino-6-nitro-4(3H)-quinazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-83-9 | |
Record name | 2-Amino-6-nitro-4(3H)-quinazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87597-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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